N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
Description
3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a tetrahydroquinoline moiety, and a benzamide structure
Properties
Molecular Formula |
C23H28N2O5 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
InChI |
InChI=1S/C23H28N2O5/c1-14(2)23(27)25-10-6-7-15-11-17(8-9-18(15)25)24-22(26)16-12-19(28-3)21(30-5)20(13-16)29-4/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26) |
InChI Key |
NEBIJRKAGDWQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxy groups on a phenyl ring using reagents like methyl iodide in the presence of a base.
Synthesis of the Tetrahydroquinoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl group with the tetrahydroquinoline moiety and the benzamide structure, often using coupling reagents like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biology: The compound’s bioactivity makes it a candidate for studying cellular pathways and mechanisms.
Pharmacology: Its effects on various receptors and enzymes are of interest for drug development.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to anti-cancer, anti-inflammatory, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has similar bioactivity.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer a distinct set of bioactivities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
